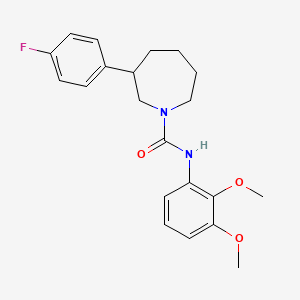
N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide is a useful research compound. Its molecular formula is C21H25FN2O3 and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Supramolecular Chemistry
"Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry" by Cantekin, de Greef, and Palmans (2012) discusses the significance of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, highlighting its simple structure and adaptability for various applications ranging from nanotechnology to biomedical fields. Although not directly mentioning N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide, the review underscores the importance of structurally similar compounds in developing advanced materials and therapeutic agents through supramolecular self-assembly, demonstrating the broader relevance of such compounds in scientific research (Cantekin, de Greef, & Palmans, 2012).
Significance in Drug Discovery
"Pharmaceutical significance of azepane based motifs for drug discovery: A critical review" by Zha et al. (2019) delves into the pharmacological diversity of azepane-based compounds, elucidating their role in medicinal chemistry for the discovery of new therapeutic agents. The review highlights the therapeutic potential across various applications, including anti-cancer and antimicrobial agents, emphasizing the structural diversity and utility of azepane-containing analogs in designing less toxic, cost-effective, and highly active drugs. This paper sheds light on the importance of structural motifs similar to this compound in drug development, pointing towards ongoing research and future opportunities in this area (Zha et al., 2019).
Role in Alzheimer's Disease Research
"Amyloid imaging in Alzheimer's disease" by Nordberg (2007) presents advancements in amyloid imaging ligands for in vivo measurement of amyloid in the brain of Alzheimer's disease patients. Although the paper focuses on specific radioligands for PET imaging, it signifies the broader interest in understanding and detecting molecular targets related to Alzheimer's disease. Compounds like this compound could potentially play a role in the development of new imaging agents or therapeutic approaches targeting amyloid deposition, underscoring the importance of chemical innovation in tackling neurodegenerative diseases (Nordberg, 2007).
Contribution to Environmental Science
"Microbial degradation of polyfluoroalkyl chemicals in the environment: a review" by Liu and Avendaño (2013) reviews the biodegradation of polyfluoroalkyl substances, highlighting the environmental impact and degradation pathways of such compounds. While not directly related to this compound, this paper emphasizes the relevance of understanding the environmental fate and degradation mechanisms of complex organic compounds, contributing to the field of environmental science and pollution control. It suggests a broader context for evaluating the environmental aspects of synthetic compounds and their potential impacts (Liu & Avendaño, 2013).
特性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-26-19-8-5-7-18(20(19)27-2)23-21(25)24-13-4-3-6-16(14-24)15-9-11-17(22)12-10-15/h5,7-12,16H,3-4,6,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKNWXPCXICTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)

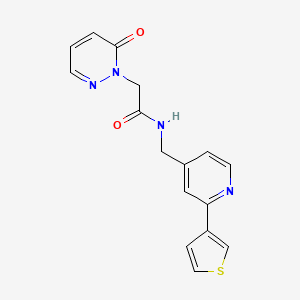
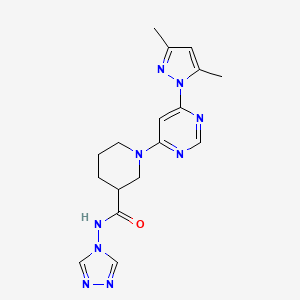
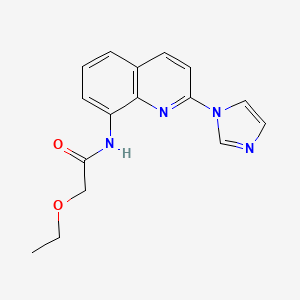
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
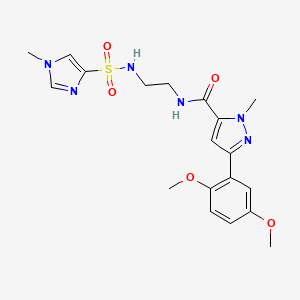
![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)

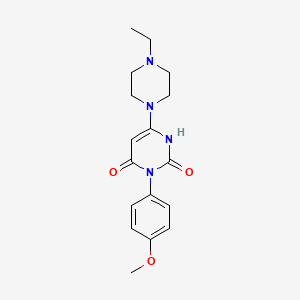
![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)
![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)

